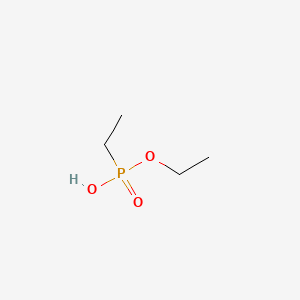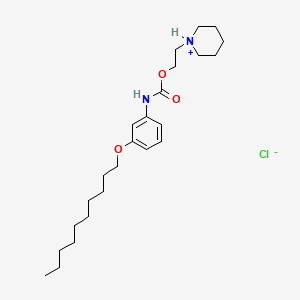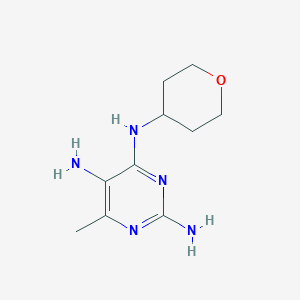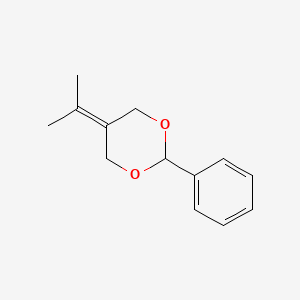
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a phenyl group and an isopropylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane typically involves the reaction of phenyl-substituted dioxane precursors with isopropylidene reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxane: Lacks the isopropylidene group, resulting in different chemical properties.
5-(Propan-2-ylidene)-1,3-dioxane: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dioxane: The parent compound without any substituents, used as a solvent and reagent in organic synthesis.
Uniqueness
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is unique due to the presence of both phenyl and isopropylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
26419-14-7 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-phenyl-5-propan-2-ylidene-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-10(2)12-8-14-13(15-9-12)11-6-4-3-5-7-11/h3-7,13H,8-9H2,1-2H3 |
Clave InChI |
JGRUPNVJACFPNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1COC(OC1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



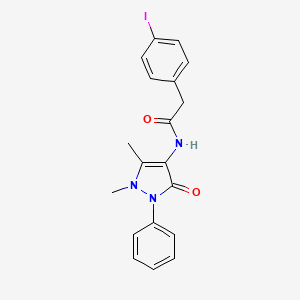

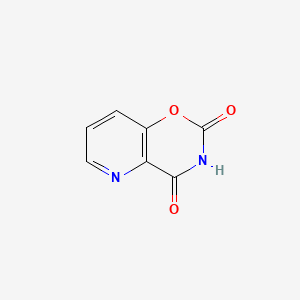
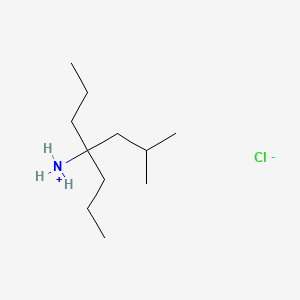
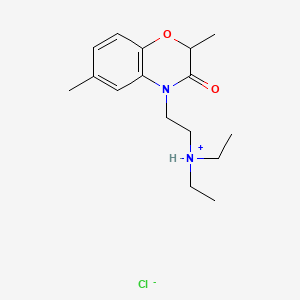
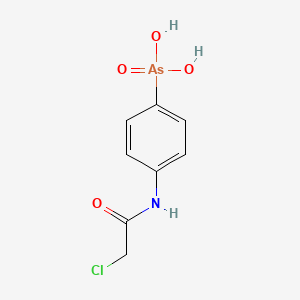
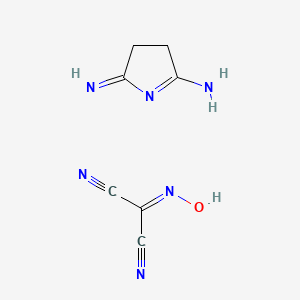
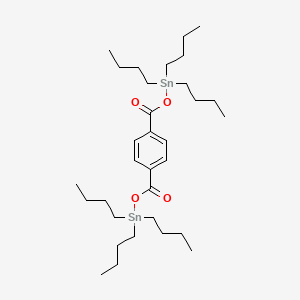
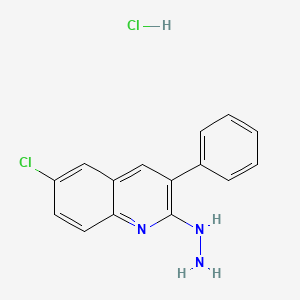
![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
